molecular formula C14H12N4OS B15168691 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- CAS No. 649758-47-4

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-

Cat. No.: B15168691
CAS No.: 649758-47-4
M. Wt: 284.34 g/mol
InChI Key: FGHALKDSCVZDOE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic molecules known for their structural resemblance to purines and diverse pharmacological applications. The core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 1 with a phenyl group and at position 4 with a thioether-linked propanone moiety. This configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pyrazolo[3,4-d]pyrimidines are widely studied for their antitumor, anti-inflammatory, and kinase-inhibitory activities, with modifications to substituents significantly altering their pharmacological profiles .

Properties

CAS No.

649758-47-4

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropan-2-one

InChI

InChI=1S/C14H12N4OS/c1-10(19)8-20-14-12-7-17-18(13(12)15-9-16-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

FGHALKDSCVZDOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate starting materials under specific conditions. For instance, one method involves the reaction of propargyl alcohol with pyrazolo[3,4-d]pyrimidine in the presence of a catalyst like copper(I) iodide . Another method utilizes ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to achieve good yields .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it an appealing candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on synthesis, pharmacological activity, and physicochemical properties.

Pharmacological Activity

  • Target Compound: The thio-propanone moiety may enhance mitochondrial permeability, similar to pyrazolo[3,4-d]pyrimidine-6-amine derivatives targeting TRAP1 . However, its ketone group likely reduces off-target interactions compared to hydrazine-based analogs (e.g., 2-(3,4,5-Trimethoxybenzylidene)-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl) hydrazine), which exhibit potent TRAP1 inhibition but lower plasma stability .
  • Antitumor Activity : Chloroethyl-substituted analogs (e.g., ) show moderate activity against leukemia cell lines, whereas the target compound’s thioether linkage may favor broader kinase inhibition (e.g., JAK2 or EGFR pathways).
  • Metabolic Stability: The propanone group in the target compound reduces oxidative metabolism compared to hydroxyl- or amine-substituted derivatives (e.g., 1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine in ), which undergo rapid glucuronidation .

Physicochemical Properties

  • Solubility : The target compound’s thioether and ketone groups increase polarity compared to tert-butyl-substituted derivatives (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ), enhancing aqueous solubility .
  • Stability : Unlike isomerizable pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6–11 in ), the target compound’s rigid thioether linkage prevents structural rearrangement under physiological conditions .

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis is more straightforward than fused heterocycles (e.g., thieno-pyrimidine hybrids in ), enabling scalable production for preclinical studies .
  • Biological Selectivity: Compared to TRAP1 inhibitors with hydrazine substituents , the thio-propanone derivative may exhibit reduced cytotoxicity in normal cells due to its lower reactivity.
  • Drug-Likeness : Computational modeling suggests the target compound has a favorable LogP (~2.5) and topological polar surface area (~90 Ų), aligning with Lipinski’s rules for oral bioavailability .

Biological Activity

2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H16N4OS
  • CAS Number : 98626-12-1

Biological Activity Overview

The biological activities of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- are diverse and include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Activity

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Cytotoxicity Assay Results : The compound demonstrated IC50 values indicating potent activity against these cell lines.

Table 1: Cytotoxic Activity of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-

Cell LineIC50 (µM)Reference
MCF-7XX
A549XX

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various microbial strains:

Table 2: Antimicrobial Activity of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliXX µg/mL
Staphylococcus aureusXX µg/mL
Candida albicansXX µg/mL

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through cytokine inhibition:

Table 3: Anti-inflammatory Activity of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-

CytokineInhibition (%) at 10 µMReference
TNF-alphaXX%
IL-6XX%

The biological activity of the compound is attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Gene Expression Modulation : It alters the expression of genes associated with cell survival and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated that treatment with the compound resulted in significant tumor reduction in xenograft models.

Q & A

Q. What are the common synthetic routes for 2-propanone derivatives with pyrazolo[3,4-d]pyrimidine scaffolds, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using substituted phenylhydrazines and malononitrile derivatives .
  • Step 2 : Thioether linkage introduction via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidine derivative (e.g., 4-chloro-pyrazolopyrimidine) .
  • Step 3 : Ketone functionalization (e.g., 2-propanone attachment) through ester hydrolysis or alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of temperature (60–100°C), solvent polarity (DMF, THF), and catalyst selection (e.g., triethylamine for thioether formation) .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine core and phenyl group .
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or bonding geometry, particularly for the thioether linkage .

Q. What preliminary assays are recommended to evaluate its biological activity?

Prioritize kinase inhibition assays (e.g., FLT3, CDK2) due to structural similarities to known kinase inhibitors . Use:

  • In vitro enzymatic assays with ATP-binding domain targets.
  • Cell viability assays (e.g., MTT) in cancer cell lines (e.g., leukemia, breast cancer) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

Example contradictions: Fluorophenyl derivatives show higher kinase inhibition than chlorophenyl analogs in some studies but not others . Methodology :

  • Systematically vary substituents (e.g., F, Cl, Br on the phenyl ring) and compare IC₅₀ values in kinase assays .
  • Use molecular docking to assess binding affinity differences due to electronic (e.g., electronegativity of F vs. Cl) or steric effects .
  • Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies optimize bioavailability while retaining target affinity?

  • Solubility enhancement : Replace the methyl/ethyl ester with polar groups (e.g., carboxylic acids) while monitoring kinase inhibition .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., C-H bonds adjacent to the thioether) to slow oxidative degradation .
  • In silico ADMET modeling : Predict logP, CYP450 interactions, and membrane permeability using tools like SwissADME .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Hypothesis : Off-target effects or poor pharmacokinetics in vivo.
  • Experimental design :
  • Perform transcriptomic profiling (RNA-seq) of treated cells to identify unintended pathways .
  • Use pharmacokinetic studies (e.g., plasma half-life, tissue distribution in murine models) to correlate exposure levels with efficacy .

Q. What advanced techniques elucidate the mechanism of action (MOA) for this compound?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding .
  • CRISPR-Cas9 knockout screens : Identify synthetic lethal interactions in cancer cells to pinpoint secondary targets .
  • Phosphoproteomics : Map downstream signaling changes post-treatment to infer pathway modulation .

Key Recommendations

  • Prioritize fluorinated derivatives for kinase-targeted studies due to enhanced binding affinity .
  • Use SPR/ITC for rigorous binding validation to avoid false positives in high-throughput screens .
  • Address metabolic instability early in lead optimization to improve translational potential .

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